3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Dopamine D3 receptor Functional antagonist assay Parkinson's disease

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1798032-05-9) is a synthetic small-molecule dopamine D3 receptor (D3R) antagonist belonging to the 5-substituted-N-pyridazinylbenzamide chemotype. This compound has been profiled in public bioactivity databases for its ability to selectively block D3R over the closely related D2 receptor (D2R), a selectivity window critical for reducing D2R-mediated motor side effects in therapeutic contexts.

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1798032-05-9
Cat. No. B2715403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
CAS1798032-05-9
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-16-11-15(12-21-22-16)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,19,22)(H,20,24)
InChIKeyGIVOFIQEYWWWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1798032-05-9: A Selective Dopamine D3 Receptor Antagonist for Parkinson's Disease and Addiction Research


3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1798032-05-9) is a synthetic small-molecule dopamine D3 receptor (D3R) antagonist belonging to the 5-substituted-N-pyridazinylbenzamide chemotype [1]. This compound has been profiled in public bioactivity databases for its ability to selectively block D3R over the closely related D2 receptor (D2R), a selectivity window critical for reducing D2R-mediated motor side effects in therapeutic contexts [2]. The pyrrolidine-pyridazine hinge-binding motif distinguishes it from aminotetralin and phenylpiperazine D3R ligands, positioning it as a tool compound for target-validation studies in Parkinson's disease, substance use disorders, and schizophrenia [3].

Why Off-the-Shelf Dopamine Antagonists Cannot Replace 1798032-05-9 in D3-Selective Assays


Generic dopamine antagonists such as haloperidol (D2 Ki = 1.4 nM; D3 Ki = 2.5 nM; D2/D3 ratio = 0.56) or the experimental agent BP-897 (D3 partial agonist with residual D2 activity) lack the D3-over-D2 selectivity profile of 1798032-05-9 [1]. The compound achieves a D2/D3 selectivity ratio of approximately 12.6-fold (D2 Ki = 316 nM vs. D3 Ki = 25.1 nM), which is therapeutically relevant because even modest D2R blockade rapidly induces extrapyramidal motor symptoms in rodent models [2]. Furthermore, the 5-(pyrrolidin-1-yl)pyridazin-3-amine scaffold of 1798032-05-9 provides a distinct hydrogen-bonding pattern at the receptor hinge region compared to the 4-phenylpiperazine or 2-aminotetralin scaffolds found in many clinical-stage D3R antagonists, meaning that SAR data from those chemotypes cannot be reliably extrapolated to this compound [3].

Head-to-Head Quantitative Differentiation of 1798032-05-9 Against In-Class D3R Antagonists


D3 Receptor Affinity: 1798032-05-9 Matches Leading Clinical Candidates in Cell-Based Functional Assays

In a [³⁵S]GTPγS functional antagonist assay using human D3 receptors expressed in CHO cells, 1798032-05-9 exhibits a Ki of 25.1 nM [1]. This places it within the affinity range of the clinical-stage D3R antagonist SB-277011-A (Ki = 10.2 nM in the same assay format), but with a markedly different D2/D3 selectivity profile that favors therapeutic applications requiring D2R sparing [2].

Dopamine D3 receptor Functional antagonist assay Parkinson's disease

D3-over-D2 Selectivity Ratio: 1798032-05-9 Achieves ~12.6-Fold Functional Selectivity

The defining differentiator of 1798032-05-9 is its 12.6-fold selectivity for D3R (Ki = 25.1 nM) over D2R (Ki = 316 nM) in [³⁵S]GTPγS functional assays [1]. This exceeds the selectivity ratio of the widely used research tool GR-103691 (D3 Ki = 0.4 nM; D2 Ki = 3.3 nM; ratio = 8.3-fold) and is the inverse of the antipsychotic haloperidol, which preferentially binds D2R (D2/D3 ratio = 0.56) [2].

D2/D3 selectivity Extrapyramidal symptoms Antipsychotic safety

hERG Safety Margin: 1798032-05-9 Demonstrates a 31.6-Fold Window Between D3R Potency and Cardiac Ion Channel Binding

In a [³H]dofetilide displacement assay using human ERG (hERG) channel protein, 1798032-05-9 exhibits an IC50 of 794 nM [1]. This yields a hERG/D3 selectivity index of 31.6 (794 nM / 25.1 nM), exceeding the commonly accepted safety threshold of 30-fold and comparing favorably to the D3R antagonist nafadotride, which has a reported hERG IC50 of approximately 600 nM but a 3-fold lower D3R affinity (hERG/D3 index ~8.2) [2].

hERG liability Cardiac safety Drug-induced QT prolongation

Structural Chemotype Differentiation: Pyrrolidine-Pyridazine Hinge Binder Distinct from Phenylpiperazine D3R Antagonists

The 5-(pyrrolidin-1-yl)pyridazin-3-amine core of 1798032-05-9 represents a scaffold-hop from the canonical 4-phenylpiperazine D3R pharmacophore [1]. The pyridazine N2 atom serves as a hinge-region hydrogen-bond acceptor, while the pyrrolidine ring occupies the same lipophilic pocket as the piperazine of BP-897, but with reduced conformational flexibility and distinct electrostatic surface potential [2]. This structural divergence is expected to translate into differential kinase off-target profiles, as pyridazine-containing kinase hinge binders frequently exhibit selectivity patterns orthogonal to phenylpiperazine derivatives [3].

Scaffold hopping Kinase selectivity Hinge-binding motif

Where 1798032-05-9 Delivers Maximum Value: D3R-Selective Applications in Neuropharmacology


D3R Target-Validation Studies Requiring D2R Sparing in Rodent Models of Parkinson's Disease

1798032-05-9's 12.6-fold D3/D2 selectivity ratio (D3 Ki = 25.1 nM vs. D2 Ki = 316 nM) makes it suitable for in vivo target-validation experiments where D2R blockade would confound motor readouts [1]. At doses up to 10 mg/kg i.p., the free brain concentration is projected to engage D3R >90% while occupying D2R <30%, based on the selectivity ratio [2]. This is critical for studies investigating L-DOPA-induced dyskinesia or D3R-mediated neuroprotection in the 6-OHDA lesion model [3].

In Vitro Electrophysiology and Safety Pharmacology Studies Requiring Low hERG Liability

With a hERG IC50 of 794 nM and a hERG/D3 index of 31.6, 1798032-05-9 is suitable for ex vivo slice electrophysiology and in vitro cardiac safety panels [1]. The >30-fold window exceeds the regulatory guidance threshold for 'low risk' classification in cardiac ion channel panels, making this compound preferable to nafadotride (hERG/D3 index ≈ 8.2) for studies involving concomitant hERG or QTc assessment [2].

Chemical Biology Probe for D3R-Selective Signaling Pathway Dissection

The distinct pyrrolidine-pyridazine scaffold of 1798032-05-9 enables orthogonal chemical biology experiments when paired with structurally unrelated D3R antagonists (e.g., phenylpiperazine-based probes) [1]. Differences in scaffold-dependent off-target profiles allow researchers to deconvolve D3R-specific signaling events (β-arrestin vs. G-protein bias) from compound-specific artifacts, a strategy used in D3R-β-arrestin-2 BRET assays [2].

LRRK2 Selectivity Screening for Dual D3R-LRRK2 Pharmacological Studies in Parkinson's Models

While the primary assignment of 1798032-05-9 is D3R antagonism, its 5-substituted-N-pyridazinylbenzamide core is structurally related to a series of potent LRRK2 inhibitors (reported LRRK2 Ki values of 2.4–7.4 nM for close analogs) [1]. This structural overlap makes 1798032-05-9 a valuable reference compound for selectivity screening in dual-target D3R/LRRK2 programs, where the compound can serve as a D3R-positive control with measurable (though moderate) LRRK2 activity [2].

Quote Request

Request a Quote for 3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.